2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane
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Overview
Description
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane is a heterocyclic organic compound with the molecular formula C12H24O5. It is known for its unique structure, which includes a 15-membered ring with five oxygen atoms and two methyl groups attached to the carbon atoms. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst, followed by the addition of 2,2-dimethylpropane-1,3-diol. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers, amine derivatives.
Scientific Research Applications
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the ring act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in catalysis and ion transport studies .
Comparison with Similar Compounds
2,2-Dimethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific ring size and the presence of five oxygen atoms. Similar compounds include:
1,4,7,10,13-Pentaoxacyclopentadecane: Lacks the two methyl groups, which can affect its complexation properties.
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane: Contains an octyl group instead of the dimethyl groups, leading to different solubility and complexation characteristics.
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane: Contains a dodecyl group, which significantly alters its physical properties and applications.
Properties
CAS No. |
74649-90-4 |
---|---|
Molecular Formula |
C12H24O5 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2,2-dimethyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H24O5/c1-12(2)11-16-8-7-14-4-3-13-5-6-15-9-10-17-12/h3-11H2,1-2H3 |
InChI Key |
DFAFZVPNKONQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCOCCOCCOCCO1)C |
Origin of Product |
United States |
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